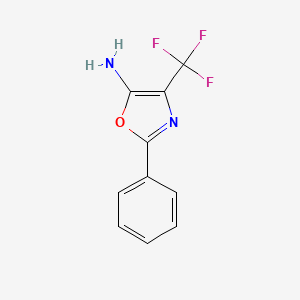

![molecular formula C14H19NO5 B2453525 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid CAS No. 1397000-89-3](/img/structure/B2453525.png)

2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid” is a chemical compound with the molecular formula C14H19NO5 . It has a molecular weight of 281.30 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO5/c1-8(2)12(14(17)18)15-13(16)9-5-10(19-3)7-11(6-9)20-4/h5-8,12H,1-4H3,(H,15,16)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as density, freezing point, boiling point, and refractive index were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Polymerization and Monomer Properties

- 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid has been studied in the context of polymer science. One research discusses the preparation of a similar compound, 3-acrylamido-3-methylbutanoic acid, which involved reactions such as the haloform reaction on diacetone acrylamide and a Ritter reaction. This study focuses on the properties of the crystalline monomer and its homopolymer, providing insights into the potential uses of related compounds in polymerization (Hoke & Robins, 1972).

Medicinal Chemistry and Drug Design

- The compound has implications in medicinal chemistry, particularly in the design of renin inhibitory peptides. Research on a structurally similar compound, 2(R)-[5(R)-[1(S)-[(tert-butyloxycarbonyl)amino]-3-methylbutyl]-2,2-dimethyl-4(R)-dioxolanyl]-3-methylbutanoic acid, highlights its use as an intermediate in the preparation of potent inhibitors of human plasma renin. This suggests a role for related compounds in developing drugs targeting the renin-angiotensin system (Thaisrivongs et al., 1987).

Antimicrobial and Anti-Proliferative Activities

- Derivatives of 3,5-dinitro4-methoxyamino-benzoic acid, which shares a similar structural motif with this compound, have been evaluated for their antimicrobial and anti-proliferative properties. These compounds demonstrated significant activity against various bacterial and fungal cells, as well as anti-tumor potential, indicating the potential biomedical applications of structurally related compounds (Zarafu, 2020).

Stereochemical Studies

- In stereochemical research, related compounds have been used to establish the absolute configuration of certain amino acids. For instance, (+)-2-Formamido-2-phenylbutyric acid, a compound with similarities to the one , has been instrumental in determining the S-configuration of (+)-2-amino-2-phenylbutyric acid, underscoring the role of these compounds in advanced stereochemical analyses (Garbarino et al., 1973).

Synthesis of Pharmacologically Active Compounds

- The synthesis of pharmacologically active compounds, like calcium antagonists, has been explored using structurally related molecules. For example, the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, demonstrates the relevance of these compounds in drug synthesis (Crameri et al., 1997).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-8(2)12(14(17)18)15-13(16)9-5-10(19-3)7-11(6-9)20-4/h5-8,12H,1-4H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFFRTRRFQTLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453445.png)

![2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2453446.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2453448.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2453449.png)

![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2453455.png)

![1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2453465.png)